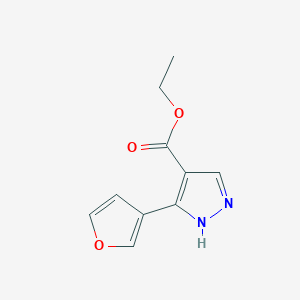

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(13)8-5-11-12-9(8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOKPOBBMCBNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699864 | |

| Record name | Ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908271-38-5 | |

| Record name | Ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Furan 3 Yl 1h Pyrazole 4 Carboxylate and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a foundational strategy in organic synthesis for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For Ethyl 3-(furan-3-yl)-1H-pyrazole-4-carboxylate, the analysis primarily involves disconnections of the pyrazole (B372694) ring.

The most common strategy for pyrazole synthesis is the reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. youtube.com Applying this logic, the target molecule can be disconnected across the N1-C5 and N2-C3 bonds. This reveals two primary synthons: a hydrazine synthon and a 1,3-dicarbonyl synthon bearing the furan-3-yl and ethyl carboxylate groups.

Key Disconnections and Precursors:

C3-N2 and C5-N1 Disconnection (Knorr Pyrazole Synthesis): This is the most direct approach. The pyrazole ring is formed by the condensation of a hydrazine with a 1,3-dielectrophile. This retrosynthetic step leads to hydrazine and a furan-containing 1,3-dicarbonyl precursor, specifically ethyl 2-(furan-3-carbonyl)-3-oxopropanoate or a synthetic equivalent.

C4-C5 and N1-N2 Disconnection (1,3-Dipolar Cycloaddition): This alternative disconnection views the pyrazole as a product of a [3+2] cycloaddition. The ring is broken down into a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). wikipedia.org This leads to precursors such as a furan-substituted alkyne (e.g., ethyl furan-3-ylpropiolate) and a diazo compound (e.g., diazomethane), or a furan-substituted alkene and a nitrile imine.

A critical challenge in the classical approach is controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl reacts with hydrazine. youtube.com The furan (B31954) ring's electronic properties can influence the electrophilicity of the adjacent carbonyl group, potentially directing the initial nucleophilic attack of the hydrazine and determining the final arrangement of substituents on the pyrazole ring. youtube.com

| Retrosynthetic Strategy | Key Precursors | Corresponding Forward Reaction |

| Classical Cyclocondensation | 1. Hydrazine2. Ethyl 2-(furan-3-carbonyl)-3-oxobutanoate | Knorr Pyrazole Synthesis |

| 1,3-Dipolar Cycloaddition | 1. Furan-3-yl substituted alkyne2. Diazo compound | [3+2] Cycloaddition |

| 1,3-Dipolar Cycloaddition | 1. Furan-bearing olefin2. Nitrile Imine | [3+2] Cycloaddition |

Classical Cyclocondensation Approaches

The cyclocondensation of 1,3-dielectrophilic compounds with hydrazine and its derivatives is the most traditional and widely used method for synthesizing the pyrazole core. nih.govnih.gov This strategy is valued for its simplicity and the accessibility of its starting materials.

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine. nih.gov For the synthesis of the title compound, the key precursor is a 1,3-dicarbonyl compound substituted with a furan-3-yl group. The reaction proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The reaction between a precursor like Ethyl 4-(furan-3-yl)-2,4-dioxobutanoate and hydrazine hydrate (B1144303) in a protic solvent such as ethanol (B145695) is a direct route. The regioselectivity of the cyclization is a key consideration. Generally, the more electrophilic carbonyl carbon is attacked first by one of the hydrazine's nitrogen atoms. The electronic properties of the furan ring can modulate the reactivity of the adjacent carbonyl group, thereby influencing the final product distribution. youtube.com

Table of Reaction Parameters:

| Diketone Precursor | Reagent | Solvent | Conditions | Product |

| Ethyl 4-(furan-3-yl)-2,4-dioxobutanoate | Hydrazine hydrate | Ethanol | Reflux | This compound |

| 1-(Furan-3-yl)butane-1,3-dione | Hydrazine hydrate | Acetic Acid | Room Temp. | 3-(Furan-3-yl)-5-methyl-1H-pyrazole |

Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for pyrazoline synthesis, which can subsequently be oxidized to pyrazoles. thepharmajournal.comresearchgate.net The synthesis begins with the Claisen-Schmidt condensation of a furan-3-yl ketone with an appropriate aldehyde to form a furan-substituted chalcone (B49325).

This chalcone then undergoes a cyclocondensation reaction with hydrazine. The reaction typically involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form a dihydropyrazole (pyrazoline). thepharmajournal.com A subsequent oxidation step, which can sometimes occur spontaneously in the presence of air or can be induced by an oxidizing agent, is required to aromatize the ring to the final pyrazole product.

General Reaction Sequence:

Chalcone Formation: Furan-3-yl Ketone + Aldehyde → Furan-Substituted Chalcone

Pyrazoline Formation: Furan-Substituted Chalcone + Hydrazine → Dihydropyrazole (Pyrazoline)

Aromatization: Dihydropyrazole → Pyrazole

This method is particularly useful for synthesizing 3,5-disubstituted pyrazoles. For the target molecule, a chalcone derived from a furan-3-yl methyl ketone and diethyl oxalate (B1200264) could theoretically be used. nih.gov

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloadditions are powerful, concerted reactions that form five-membered heterocyclic rings in a highly stereospecific and regioselective manner. wikipedia.org This approach involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). wikipedia.orgfrontiersin.org

The reaction of diazo compounds, as 1,3-dipoles, with alkynes is a direct and efficient method for constructing the pyrazole ring. nih.govrsc.org To synthesize this compound, a furan-3-yl substituted alkyne would serve as the dipolarophile, reacting with a diazo compound that provides the remaining atoms for the pyrazole core and the carboxylate group.

A plausible route involves the reaction of 3-ethynylfuran with ethyl diazoacetate . This [3+2] cycloaddition directly furnishes the substituted pyrazole ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the alkyne and the diazo compound. Typically, these reactions are carried out by heating the components together, sometimes in the presence of a catalyst. rsc.org

Table of Cycloaddition Components and Products:

| Dipolarophile | 1,3-Dipole | Conditions | Product |

| Ethyl propiolate | 3-Diazofuran (hypothetical) | Thermal | This compound |

| 3-Ethynylfuran | Ethyl diazoacetate | Thermal/Catalytic | Mixture of this compound and Ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate |

| (Furan-3-yl)acetylene | Trimethylsilyldiazomethane | Thermal | 3-(Furan-3-yl)-5-(trimethylsilyl)-1H-pyrazole |

Nitrile imines are another class of 1,3-dipoles used in pyrazole synthesis. organic-chemistry.org They are typically generated in situ from precursors like hydrazonoyl halides by dehydrohalogenation with a base. researchgate.netnih.gov These reactive intermediates are then trapped by a dipolarophile, such as an alkene or alkyne, to form the heterocyclic ring. researchgate.net

For synthesizing analogues of the target compound, a furan-bearing alkene, such as 3-vinylfuran , can be used as the dipolarophile. The nitrile imine, generated from a suitable hydrazonoyl halide, would react with the furan-olefin to yield a pyrazoline. researchgate.net Similar to the chalcone method, this pyrazoline intermediate would require subsequent oxidation to achieve the aromatic pyrazole. This strategy offers a high degree of flexibility, as a wide variety of substituents can be introduced via the nitrile imine precursor. nih.gov

Research Findings on Nitrile Imine Cycloadditions:

| Nitrile Imine Precursor | Dipolarophile | Base | Product Type |

| N-phenyl-2-oxopropanehydrazonoyl chloride | 3-Vinylfuran | Triethylamine | Furan-tethered pyrazoline researchgate.net |

| Trifluoroacetonitrile-derived hydrazonoyl bromide | 1,4-Naphthoquinone | Triethylamine | Fused pyrazole nih.gov |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgorganic-chemistry.org The synthesis of polysubstituted pyrazole-4-carboxylates is particularly well-suited to MCR strategies. A common and effective three-component reaction involves the condensation of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.orgsid.ir

For the specific synthesis of this compound, a logical MCR approach would involve the reaction of furan-3-carbaldehyde, ethyl acetoacetate, and hydrazine hydrate. This reaction typically proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization sequence. mdpi.com Catalysts can significantly enhance the efficiency of these reactions. For instance, Lewis acids such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) have been shown to be mild and highly efficient for synthesizing pyrazole-4-carboxylates by activating and stabilizing the enol tautomer of the β-ketoester, which facilitates the cyclization. beilstein-journals.org More recently, magnetic ionic liquids like 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]) have been employed as recyclable catalysts for similar three-component syntheses, often under solvent-free conditions with oxygen as a green oxidant. sid.ir

Table 1: Representative Three-Component Reaction for Pyrazole-4-Carboxylate Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl Acetoacetate) | Hydrazine | [bmim][FeCl₄], O₂ flow, solvent-free | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | sid.ir |

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole-4-carboxylates | beilstein-journals.org |

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis provides powerful and versatile tools for the formation of C-C and C-N bonds necessary for constructing the furan-pyrazole scaffold. Catalysts based on palladium, copper, and silver are particularly prominent in the synthesis of pyrazoles and the functionalization of heterocyclic rings. organic-chemistry.orgnih.govacademie-sciences.fr

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling reactions and direct C-H functionalization. academie-sciences.fracademie-sciences.fr A plausible route to the target molecule could involve a Suzuki or Stille coupling between a 3-halopyrazole-4-carboxylate and a 3-furanylboronic acid (or stannane). Alternatively, direct C-H arylation methodologies could be employed. For instance, palladium-catalyzed direct arylation has been successfully used to introduce aryl groups at the C5 position of pyrazole-4-carboxylates. academie-sciences.fracademie-sciences.fr While this is typically used for C5 functionalization, modifications in directing groups and reaction conditions could potentially be adapted for C3 coupling.

Copper-Catalyzed Reactions: Copper catalysis offers an economical and often more environmentally friendly alternative to palladium. organic-chemistry.org Copper-catalyzed methods for pyrazole synthesis are well-established, including domino C-N coupling/hydroamination reactions and condensations of dicarbonyl compounds with hydrazines under mild, often room-temperature, conditions. organic-chemistry.orgnih.gov An efficient copper-catalyzed condensation using Cu(NO₃)₂·3H₂O as a catalyst proceeds at room temperature without strong acids, demonstrating broad substrate compatibility. organic-chemistry.org Such methods could be adapted by using a furan-containing 1,3-dicarbonyl precursor. Furthermore, copper-promoted aerobic oxidative [3+2] cycloadditions provide another route to the pyrazole core. organic-chemistry.org

Silver-Catalyzed Reactions: Silver salts, such as silver triflate (AgOTf), are effective catalysts for the electrophilic activation of alkynes, promoting intramolecular cyclization reactions. nih.gov This has been demonstrated in the synthesis of fused furo[2,3-c]pyrazole ring systems from hydroxyethynyl pyrazole precursors. nih.gov While this leads to a fused system rather than the target 3-substituted furan, it highlights the utility of silver in mediating reactions between furan and pyrazole precursors.

Optimization of Reaction Conditions and Yields

The efficiency and yield of synthetic routes to pyrazoles are highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, solvent, base, and temperature.

Catalyst Screening: The selection of the catalyst and its loading is critical. In a study on the copper-catalyzed synthesis of pyrazoles, various copper salts were screened, including Cu(OAc)₂, CuCl, CuBr, and Cu(NO₃)₂·3H₂O. Copper nitrate (B79036) was identified as the optimal catalyst, providing high yields in short reaction times at room temperature. organic-chemistry.org For palladium-catalyzed C-H arylation, the choice of ligand is crucial, with specialized phosphine (B1218219) ligands often being required to achieve high efficiency and regioselectivity. academie-sciences.fr

Solvent and Base Effects: The polarity of the solvent and the strength of the base can profoundly influence reaction outcomes. In the silver-catalyzed synthesis of furo[2,3-c]pyrazoles, a screen of bases revealed that K₂CO₃ provided a significantly higher yield (47%) compared to Cs₂CO₃ (trace amounts), demonstrating that subtle changes can have a large impact. nih.gov Aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are often effective for pyrazole synthesis via cyclocondensation. nih.gov

Temperature and Reaction Time: Temperature control is a key factor. While many modern catalytic systems aim for room-temperature reactions to improve functional group tolerance and reduce energy consumption organic-chemistry.org, some transformations, such as catalyst-free cycloadditions in flow chemistry, may require elevated temperatures to achieve reasonable reaction rates. mit.edu Optimization involves finding a balance between reaction speed and the potential for side reactions or product decomposition at higher temperatures.

Table 2: Example of Reaction Optimization for Ag(I)-Mediated Cyclization

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | AgOTf (10 mol%) | Cs₂CO₃ | Toluene | 120 | Trace | nih.gov |

| 2 | AgOTf (10 mol%) | K₂CO₃ | Toluene | 120 | 47 | nih.gov |

| 3 | Ag₂O (10 mol%) | K₂CO₃ | Toluene | 120 | 35 | nih.gov |

| 4 | AgOAc (10 mol%) | K₂CO₃ | Toluene | 120 | 21 | nih.gov |

Scalability Considerations for Laboratory and Pilot Synthesis

Transitioning a synthetic route from laboratory-scale discovery to pilot-scale production requires consideration of factors such as safety, efficiency, cost, and environmental impact. Modern flow chemistry techniques have emerged as a powerful solution for addressing these challenges in the synthesis of heterocyclic compounds like pyrazoles. nih.govrsc.org

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. mit.edugalchimia.com These benefits include:

Enhanced Safety: Hazardous or unstable intermediates, such as diazonium salts or diazoalkanes, can be generated and consumed in situ within the enclosed flow system, minimizing exposure and the risk of uncontrolled reactions. mit.edunih.gov

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and residence time leads to more consistent product quality and yields. galchimia.com

Efficient Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be run safely at temperatures above the solvent's boiling point, which can dramatically reduce reaction times. mit.edu

Simplified Scalability: Scaling up production is achieved by running the flow system for longer periods or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up large batch reactors. nih.gov

A two-step continuous-flow methodology for synthesizing 3,5-disubstituted pyrazoles has been developed, involving a copper-mediated alkyne homocoupling followed by a Cope-type hydroamination with hydrazine. rsc.org This system even incorporated an in-line scavenger resin to remove the copper catalyst before the second step, demonstrating the potential for integrated synthesis and purification in a continuous process. rsc.org Such assembly-line approaches are highly adaptable and can significantly accelerate the production of complex molecules for further research or development. mit.edu

Spectroscopic and Structural Characterization of Ethyl 3 Furan 3 Yl 1h Pyrazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For ethyl 3-(furan-3-yl)-1H-pyrazole-4-carboxylate, a combination of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The proton NMR (¹H NMR) spectrum provides detailed information about the different types of protons and their neighboring atoms. The expected chemical shifts for the protons in this compound are based on the analysis of similar pyrazole (B372694) and furan-containing compounds. scispace.commdpi.com

The ethyl ester group will exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The protons on the furan (B31954) and pyrazole rings will appear in the aromatic region of the spectrum, with their specific chemical shifts and multiplicities determined by their electronic environment and coupling with adjacent protons. The NH proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.3 - 1.4 | Triplet | ~7.1 |

| -CH₂- (ethyl) | 4.3 - 4.4 | Quartet | ~7.1 |

| Pyrazole H-5 | 8.0 - 8.2 | Singlet | - |

| Furan H-2 | 7.9 - 8.1 | Singlet (or narrow triplet) | |

| Furan H-4 | 6.7 - 6.9 | Doublet of doublets | |

| Furan H-5 | 7.5 - 7.7 | Triplet | |

| Pyrazole N-H | 13.0 - 14.0 | Broad Singlet | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The carbons of the aromatic furan and pyrazole rings will resonate in the downfield region, typically between 100 and 150 ppm. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~60 |

| Pyrazole C-4 | ~110 |

| Furan C-4 | ~110 |

| Furan C-3 | ~125 |

| Pyrazole C-5 | ~135 |

| Furan C-2 | ~140 |

| Furan C-5 | ~145 |

| Pyrazole C-3 | ~150 |

| C=O (ester) | ~163 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the -CH₂- and -CH₃ protons of the ethyl group, and among the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection between the furan ring and the pyrazole ring, and the attachment of the ethyl carboxylate group to the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H and C=C bonds. mdpi.comnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (pyrazole) | 3100 - 3300 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (ester) | 1700 - 1730 | Stretching |

| C=N, C=C (rings) | 1500 - 1650 | Stretching |

| C-O (ester) | 1100 - 1300 | Stretching |

Note: Predicted values are based on typical IR frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern can provide valuable structural information, with common fragmentation pathways for esters including the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. Fragmentation of the heterocyclic rings may also be observed. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₀N₂O₃ and providing definitive evidence for the identity of this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental data regarding the UV-Vis absorption spectrum of this compound, including its absorption maxima (λmax) and corresponding molar absorptivity (ε), are not available in the reviewed literature. Such data would be essential for identifying and characterizing the specific electronic transitions within the molecule.

In a molecule like this compound, which contains both furan and pyrazole rings, as well as a carboxylate group, one would anticipate electronic transitions such as π → π* and n → π*. The conjugated system formed by the aromatic rings would likely result in absorption in the UV region. The precise wavelengths and intensities of these absorptions would be influenced by the specific electronic environment created by the combination of these functional groups.

A hypothetical data table for the electronic transitions is presented below. It is important to note that this table is for illustrative purposes only and is not based on experimental data.

| Hypothetical Transition | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| π → π | 280 | 15,000 |

| n → π | 320 | 2,000 |

X-ray Crystallography for Solid-State Molecular Structure Determination

A definitive crystal structure for this compound obtained through single-crystal X-ray diffraction has not been reported in the available scientific literature. This technique would provide unequivocal proof of the molecular structure, including the precise arrangement of atoms in the solid state.

Without a solved crystal structure, a definitive analysis of the crystal packing and intermolecular interactions is not possible. However, based on the functional groups present in the molecule (an N-H group on the pyrazole ring, ester carbonyl group, and the furan oxygen), one can anticipate the presence of various intermolecular forces that would influence the crystal packing. These could include hydrogen bonding (e.g., N-H···O=C), dipole-dipole interactions, and van der Waals forces. These interactions would play a crucial role in the formation of the three-dimensional crystal lattice.

X-ray crystallography is the gold standard for confirming the regioselectivity of a synthesis. In the case of the synthesis of this compound, there is the possibility of forming the 5-substituted isomer. A crystal structure would unambiguously determine the connectivity of the furan ring to the C3 position of the pyrazole ring. As the molecule is achiral, there are no stereochemical considerations such as enantiomers or diastereomers.

A hypothetical table of crystallographic data is provided below for illustrative purposes. This data is not based on an actual crystal structure determination.

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (Å3) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.45 |

| R-factor (%) | 4.5 |

Computational and Theoretical Investigations of Ethyl 3 Furan 3 Yl 1h Pyrazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. For Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate, these calculations elucidate its electronic characteristics and predict its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry and calculate the vibrational frequencies of molecules. nih.gov For this compound, DFT calculations, likely at a level such as B3LYP/6-31G(d), would be used to find the most stable three-dimensional arrangement of its atoms. nih.gov

These calculations provide insights into the bond lengths, bond angles, and dihedral angles of the molecule. The electronic properties derived from DFT, such as the distribution of electron density, are key to predicting the molecule's reactivity. Regions with higher electron density are prone to electrophilic attack, while areas with lower electron density are susceptible to nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For similar compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO is primarily localized on the pyrazole (B372694) ring, while the LUMO is centered on the furyl moiety and the carboxylic acid group. nih.gov This suggests that the pyrazole ring acts as the primary electron donor, while the furan (B31954) ring and the carboxylate group act as electron acceptors. A similar distribution would be expected for this compound.

Table 1: Frontier Molecular Orbital Energies and Related Parameters (Theoretical)

| Parameter | Value |

|---|---|

| HOMO Energy | -5.907 eV |

| LUMO Energy | -1.449 eV |

Note: The values presented in this table are based on theoretical calculations for the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and are illustrative for this compound. nih.gov

The Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different electrostatic potential values. Red regions indicate negative electrostatic potential and are associated with electrophilic reactivity, while blue regions indicate positive electrostatic potential and are related to nucleophilic reactivity. Green areas represent neutral potential. nih.gov

For this compound, the MEP analysis would likely show the most negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring, indicating these as the most probable sites for electrophilic attack. The hydrogen atoms of the pyrazole NH and the ethyl group would likely exhibit a positive potential (blue), marking them as sites for nucleophilic interactions.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By performing a systematic search of the potential energy surface, computational methods can identify the most stable conformations, known as energy minima.

For this compound, the key rotational bonds would be between the pyrazole and furan rings, and between the pyrazole ring and the ethyl carboxylate group. It is expected that the most stable conformation would be one where the molecule is nearly planar to maximize π-conjugation between the aromatic rings. nih.gov DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion.

Aromaticity Studies of the Pyrazole and Furan Rings

Both pyrazole and furan are five-membered heterocyclic compounds that exhibit aromaticity. britannica.com Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The pyrazole ring, with its three carbon atoms and two adjacent nitrogen atoms, is an aromatic heterocycle. britannica.com Similarly, furan, containing four carbon atoms and one oxygen atom, is also aromatic. britannica.com Aromaticity studies on this compound would confirm the aromatic character of both rings within the larger molecular structure and assess any electronic communication and influence they have on each other's aromaticity.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry allows for the simulation of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. nih.gov The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. uomphysics.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The simulated IR spectrum can help in identifying the characteristic functional groups present in this compound, such as the N-H stretch of the pyrazole, the C=O stretch of the ester, and the C-O-C stretches of the furan and ester groups. materialsciencejournal.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* and n → π* transitions for a molecule like this compound. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the reaction mechanisms involved in the synthesis of heterocyclic compounds like this compound. While specific computational studies on the reaction mechanism for this exact molecule are not extensively documented in publicly available literature, the general principles of pyrazole synthesis from appropriate precursors are well-established and have been investigated theoretically for analogous systems.

The formation of the pyrazole ring in such compounds typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For this compound, a plausible synthetic route would involve the reaction of a furan-containing 1,3-dicarbonyl precursor with hydrazine. The reaction mechanism generally proceeds through a series of nucleophilic additions, dehydrations, and cyclization steps.

Computational studies on similar pyrazole formations have focused on identifying the key intermediates and transition states along the reaction pathway. These investigations help in understanding the regioselectivity of the reaction, which is crucial when unsymmetrical dicarbonyl compounds are used, and in determining whether the reaction is under kinetic or thermodynamic control. For instance, in the synthesis of 3,5-substituted pyrazoles from heteropropargyl precursors, computational studies have been employed to evaluate the activation barriers of different potential pathways, thereby predicting the most likely product distribution. nih.gov

A general representation of the pyrazole ring formation involves two nucleophilic attacks by the nitrogen atoms of hydrazine on the carbonyl carbons of the dicarbonyl compound, followed by the elimination of water molecules to form the stable aromatic pyrazole ring. researchgate.net DFT calculations can model the Gibbs free energy profile of this entire process.

Table 1: Key Steps in a Plausible Reaction Mechanism for Pyrazole Ring Formation

| Step | Description | Computational Insights |

| 1 | Nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon of the 1,3-dicarbonyl precursor. | Determination of the activation energy for the initial C-N bond formation. |

| 2 | Intramolecular cyclization through the attack of the second hydrazine nitrogen on the remaining carbonyl carbon. | Identification of the transition state for the ring-closing step. |

| 3 & 4 | Dehydration steps to form the aromatic pyrazole ring. | Calculation of the energetics of water elimination and subsequent aromatization. |

Molecular Docking Simulations for Ligand-Target Interactions (excluding clinical aspects)

These studies demonstrate that furan-pyrazole scaffolds can interact with a variety of biological targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific nature of these interactions is dictated by the substitution pattern on the furan and pyrazole rings and the topology of the protein's active site.

For example, a study on furan-pyrazole acetamide (B32628) derivatives investigated their potential as neuroinflammatory protective agents by docking them against High Mobility Group Box 1 (HMGB1) proteins. researchgate.net The results indicated that these compounds could fit into the binding pocket of the protein, forming key interactions with amino acid residues. Similarly, other research has explored the interactions of furan-pyrazole hybrids with the fungal enzyme 14-α demethylase, a key enzyme in ergosterol (B1671047) biosynthesis, revealing their potential as antifungal agents. wjpls.org

Table 2: Representative Molecular Docking Data for Furan-Pyrazole Derivatives with Biological Targets

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Furanyl-Pyrazolyl Acetamides | HMGB1 | 2LY4 | Not explicitly stated, but interactions analyzed | Specific residues not listed, but molecular interactions shown | researchgate.net |

| Pyrazole-Furan Derivatives | 14-α demethylase (Candida albicans) | 5TZ1 | Higher than standard fluconazole | Not explicitly detailed | wjpls.org |

| Pyrazole-Furan Derivatives | 14-α demethylase (Aspergillus fumigatus) | 5FRB | Higher than standard fluconazole | Not explicitly detailed | wjpls.org |

In a typical docking simulation, the furan ring, with its oxygen heteroatom, can act as a hydrogen bond acceptor. The pyrazole ring, containing two nitrogen atoms, can participate in hydrogen bonding as both a donor (N-H) and an acceptor. The aromatic nature of both rings allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the active site of a protein. The ethyl carboxylate group on the pyrazole ring introduces an additional site for potential hydrogen bonding and polar interactions.

These computational predictions of ligand-target interactions are fundamental in the early stages of drug discovery for identifying potential lead compounds and for optimizing their binding affinity and selectivity for a specific biological target.

Biological Activity and Mechanistic Insights of Ethyl 3 Furan 3 Yl 1h Pyrazole 4 Carboxylate Derivatives in Vitro Studies

General Biological Screening Methodologies (In Vitro)

The preliminary assessment of the biological activity of novel chemical entities, such as Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate derivatives, relies on a variety of established in vitro screening methodologies. These assays are designed to efficiently evaluate antimicrobial and anti-inflammatory potential.

For antimicrobial screening, common techniques include the agar (B569324) well-diffusion method and broth dilution methods. nih.govqlaboratories.com The agar well-diffusion assay provides a qualitative assessment of antimicrobial activity, where the size of the inhibition zone around a well containing the test compound corresponds to its potency. nih.gov For more quantitative data, broth microdilution methods are employed to determine the minimum concentration of a compound that inhibits visible growth of a microorganism. arabjchem.orgjocpr.com Antifungal activity, particularly against plant pathogenic fungi, is often evaluated using the mycelium growth inhibition method, which measures the reduction in fungal growth in the presence of the test compound. nih.gov

To investigate anti-inflammatory potential, in vitro enzyme and cellular assays are utilized. Cyclooxygenase (COX) enzyme inhibition assays are pivotal for identifying compounds that can block the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation. nih.govrsc.org Cellular assays, often using lipopolysaccharide (LPS)-activated macrophage cell lines like RAW 264.7, allow for the measurement of the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). rsc.orgnih.gov

Anti-inflammatory Potential (In Vitro Enzyme Inhibition/Cellular Assays)

Chronic inflammation is implicated in numerous diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazole-containing compounds, including the well-known non-steroidal anti-inflammatory drugs (NSAIDs) celecoxib (B62257) and lonazolac, are recognized for their significant anti-inflammatory properties. nih.govsci-hub.se Derivatives of this compound are being explored as potentially safer and more effective anti-inflammatory agents. nih.govresearchgate.netnih.gov

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.

Several studies have synthesized and evaluated pyrazole (B372694) carboxylate derivatives as selective COX-2 inhibitors. nih.govresearchgate.net In vitro enzyme assays are used to determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index (SI), with higher values indicating greater selectivity for COX-2.

Novel di-aryl/tri-aryl substituted pyrazole ester derivatives have shown excellent COX-2 inhibitory activity, with some compounds exhibiting IC50 values ranging from 0.059 to 3.89 μM, comparing favorably to celecoxib (IC50 = 0.22 μM). nih.gov Certain derivatives demonstrated high COX-2 selectivity indices (SI = 28.56–98.71), surpassing that of celecoxib (SI = 13.65). nih.govresearchgate.net These findings highlight the potential of the furan-pyrazole scaffold in designing potent and selective anti-inflammatory agents.

| Compound Series | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference Compound | Reference COX-2 IC50 (µM) | Reference SI | Reference |

|---|---|---|---|---|---|---|

| Di-aryl/tri-aryl substituted pyrazole esters (15c, 15d, 15h, 19d) | 0.059 - 3.89 | 28.56 - 98.71 | Celecoxib | 0.22 | 13.65 | nih.govresearchgate.net |

| Hybrid pyrazole analogues (5u) | 1.79 | 72.73 | Celecoxib | - | 78.06 | nih.gov |

| Hybrid pyrazole analogues (5s) | 2.51 | 65.75 | Celecoxib | - | 78.06 | nih.gov |

| New pyrazole derivatives (2a) | 0.01987 | - | Celecoxib | - | - | x-mol.com |

| New pyrazole derivatives (3b) | 0.03943 | 22.21 | Celecoxib | - | - | x-mol.com |

Cytokine Production Modulation in Cell Lines

Derivatives of pyrazole have demonstrated significant immunomodulatory activity by modulating the production of various cytokines in in vitro models. Studies have shown that certain heterocyclic pyrazole derivatives can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced models. sci-hub.se Further research has indicated that the immunomodulatory effects of pyrazole compounds extend to the reduction of other pro-inflammatory cytokines, including IL-1β and IL-12. sci-hub.se Conversely, some derivatives have been found to increase the levels of anti-inflammatory cytokines like IL-4, suggesting a potential to balance the immune response. sci-hub.se The canonical NF-κB pathway, which can be activated by cytokines and other agents, is a key target for these compounds. nih.gov For instance, in LPS-stimulated RAW264.7 cells, a pyrazole derivative was shown to be a potent inhibitor of NF-κB transcription activity, leading to a significant reduction in the levels of IL-1β, TNF-α, and IL-6. nih.gov

Anticancer/Antiproliferative Activity (In Vitro Cell Line Studies)

The anticancer potential of pyrazole derivatives has been extensively evaluated against a wide array of human cancer cell lines. These compounds have shown promising cytotoxic and antiproliferative effects, often with IC50 values in the micromolar range. srrjournals.comnih.govmdpi.com For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were assessed for their activity against the MDA-MB-468 triple-negative breast cancer cell line. waocp.org One compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f), was particularly active, showing significantly lower IC50 values than the standard drug Paclitaxel after 24 and 48 hours. waocp.org

Similarly, novel chalcone (B49325) derivatives incorporating a 3-(furan-2-yl)pyrazolyl moiety were tested against HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines. researchgate.netnih.gov One such derivative, compound 7g, displayed notable activity against A549 and HepG2 cells, with IC50 values comparable to the reference drug doxorubicin. researchgate.netnih.gov Other studies have reported the efficacy of various pyrazole derivatives against colon cancer (HCT-116), cervical cancer (HeLa), and prostate cancer (PC3) cell lines. srrjournals.commdpi.com

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

A primary mechanism behind the anticancer activity of pyrazole derivatives is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net In vitro studies have elucidated several key cellular pathways activated by these compounds. A common finding is the generation of Reactive Oxygen Species (ROS), which can trigger apoptotic cell death. waocp.orgresearchgate.net Treatment of MDA-MB-468 breast cancer cells with a pyrazole derivative led to an elevated level of ROS, which was linked to the subsequent induction of apoptosis. waocp.orgresearchgate.net

The activation of caspase signaling cascades is another critical component of apoptosis induction by pyrazole derivatives. nih.gov Studies have demonstrated the activation of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), as well as the executioner caspase, caspase-3. jpp.krakow.plresearchgate.net The activation of caspase-3 leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP-1), a hallmark of apoptosis. jpp.krakow.plresearchgate.net

Furthermore, pyrazole derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are crucial regulators of the intrinsic apoptotic pathway. jpp.krakow.plresearchgate.net This includes an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death. jpp.krakow.plresearchgate.net In addition to direct apoptosis induction, some pyrazole compounds can cause cell cycle arrest, for example, in the S phase or G2/M phase, preventing cancer cell proliferation. waocp.orgresearchgate.net

Antiviral Activity (In Vitro Assays)

Pyrazole-based scaffolds have emerged as promising candidates for the development of antiviral agents, with in vitro studies demonstrating efficacy against a variety of viruses. nih.gov A series of hydroxyquinoline-pyrazole derivatives were evaluated for their activity against several coronaviruses. nih.gov Using dose-dependent viral inhibition assays and plaque reduction assays in Vero E6 cells, these compounds showed promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov

The antiviral potential of pyrazole derivatives has also been demonstrated against avian viruses. In an in ovo assay using embryonated chicken eggs, certain pyrazole-based heterocycles were tested against an Avian Influenza Virus (AIV). nih.gov The antiviral activity was detected by the inhibition of hemagglutination, with the assay revealing a decrease in the HA viral titer in the groups treated with the compounds. nih.gov Another study investigated newly synthesized pyrazole derivatives against the Newcastle disease virus (NDV), a significant avian pathogen. nih.gov The antiviral efficacy was evaluated by the inhibition of virus-induced haemagglutination, with a hydrazone and a thiazolidinedione derivative achieving 100% protection. nih.gov

Table 2: In Vitro Antiviral Activity of Selected Pyrazole Derivatives

Enzyme Inhibition Studies (e.g., relevant to specific disease pathways)

The biological activities of pyrazole derivatives are often linked to their ability to inhibit specific enzymes involved in disease pathways. In the context of cancer, these compounds have been identified as potent inhibitors of various protein kinases. nih.gov For instance, certain derivatives have shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2). mdpi.com Novel 1H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), as well as CDK2 and CDK4. mdpi.com One compound, 8t, demonstrated strong activity against FLT3 with an IC50 of 0.089 nM and against CDK2/4 with IC50 values of 0.719 nM and 0.770 nM, respectively. mdpi.com

Other kinase signaling pathways are also targeted by pyrazole derivatives. Studies have reported the inhibition of the PI3K/Akt and ERK1/2 signaling pathways in breast cancer cells. researchgate.net Additionally, pyrazole derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR). srrjournals.com The broad range of kinase inhibition highlights the potential of the pyrazole scaffold in designing targeted therapeutic agents. nih.gov

Investigation of Cellular Targets and Molecular Mechanisms of Action

Research into the molecular mechanisms of pyrazole derivatives has identified several key cellular targets responsible for their biological effects. One of the primary mechanisms in anticancer activity is the disruption of the microtubule network through the inhibition of tubulin polymerization. nih.govmdpi.com Certain pyrazole analogues have been found to target the colchicine (B1669291) binding site on tubulin, thereby preventing the formation of microtubules, which is essential for cell division. nih.govmdpi.com

Another critical molecular target is the anti-apoptotic protein Bcl-2. nih.gov By binding to and inhibiting Bcl-2, pyrazole derivatives can disrupt its function in preventing apoptosis, thus promoting cancer cell death. Molecular docking studies have confirmed the high binding affinity of certain 1,3,5-trisubstituted-1H-pyrazole derivatives to Bcl-2. nih.gov

Furthermore, some pyrazole compounds have been shown to induce DNA damage. nih.gov The appearance of increased comet tail length in assays indicates that these compounds can cause genotoxic stress through DNA strand breaks. nih.gov In the context of inflammatory responses, pyrazole derivatives have been shown to act by inhibiting the activation of the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 3 Furan 3 Yl 1h Pyrazole 4 Carboxylate Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrazole (B372694) derivatives can be significantly altered by making strategic modifications to different parts of the molecule. The following sections discuss the potential impact of such changes at the ethyl carboxylate moiety, the furan (B31954) ring, and the pyrazole ring, drawing parallels from studies on structurally related compounds.

The ethyl carboxylate group at the 4-position of the pyrazole ring is a key functional group that can influence the compound's pharmacokinetic and pharmacodynamic properties. Modifications at this site, such as altering the ester alkyl chain or converting it to other functional groups like amides or carboxylic acids, can have a profound effect on biological activity.

Research on analogous pyrazole-5-carboxylates has shown that even minor changes to the ester group can impact cytotoxicity. For instance, a study comparing ethyl and methyl esters of 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates found that the ethyl group had a positive effect on the biological activity. nih.gov This suggests that the size and lipophilicity of the ester group can play a role in the molecule's interaction with its biological target.

Table 1: Hypothetical Impact of Ester Variation on Biological Activity

| Modification of Ethyl Carboxylate | Predicted Effect on Activity | Rationale |

|---|---|---|

| Methyl Ester | Potentially decreased activity | Reduced lipophilicity may affect cell permeability or target binding. |

| Propyl/Butyl Ester | Variable | Increased lipophilicity could enhance or hinder activity depending on the target's binding pocket. |

| Carboxylic Acid | Potentially altered activity and solubility | The introduction of a polar carboxylic acid group would significantly change the physicochemical properties, possibly leading to different target interactions and improved solubility. |

Note: The data in this table is hypothetical and based on general medicinal chemistry principles and findings from related pyrazole series, as direct studies on Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate are limited.

The position of the nitrogen atom in the furan ring relative to the pyrazole core can alter the molecule's vectoral properties and its ability to form key interactions. Furthermore, the addition of substituents on the furan ring, such as halogens, alkyl, or alkoxy groups, can modulate the compound's lipophilicity, electronic nature, and steric profile. For instance, in a series of pyrazole-furan carboxamide derivatives, the nature and position of substituents on the furan ring were found to be important for their fungicidal activity.

Table 2: Potential Effects of Furan Ring Modifications

| Modification | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Furan-2-yl isomer | Altered activity | Change in the spatial arrangement of the furan oxygen and its potential for hydrogen bonding. |

| Methyl/Ethyl group on furan | Variable | Increased lipophilicity and steric bulk could either enhance binding in a hydrophobic pocket or cause steric hindrance. |

| Halogen (Cl, F) on furan | Potentially enhanced activity | Halogen atoms can participate in halogen bonding and alter the electronic properties of the ring, potentially improving target engagement. |

Note: This table is illustrative and based on general SAR principles, as specific studies on modifying the furan-3-yl ring in the target compound are not widely reported.

The pyrazole ring itself offers multiple positions for substitution, including the N1-position and the C5-position, which can significantly impact the biological activity.

N-Substitution: Alkylation or arylation at the N1-position of the pyrazole ring is a common strategy to explore the SAR. The nature of the substituent can influence the compound's planarity, lipophilicity, and ability to form interactions within the binding site. Studies on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have shown that different substituents on the nitrogen atom can lead to varied biological and physical properties. nih.gov For example, introducing a phenyl group with a carboxylic acid substituent at the N1-position was found to enhance certain properties. nih.gov

C-Substitution: Introducing substituents at the C5-position of the pyrazole ring can also modulate activity. The size, electronic nature, and hydrogen bonding capacity of the substituent can all play a role. For example, in a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, various substitutions on a phenyl ring at the C5-position led to a range of anti-inflammatory activities. nih.gov

Table 3: Influence of Pyrazole Ring Substitution

| Position | Substituent Type | Potential Effect on Activity | Rationale |

|---|---|---|---|

| N1 | Small alkyl (e.g., Methyl, Ethyl) | Variable | Can fill small hydrophobic pockets and influence the orientation of other substituents. |

| N1 | Phenyl or substituted Phenyl | Potentially significant change | Can introduce pi-stacking interactions and provide vectors for further functionalization. |

| C5 | Hydrogen (unsubstituted) | Baseline activity | Provides a reference point for the effect of substitution. |

Note: The information presented is based on general findings for pyrazole-4-carboxylates and may not be directly applicable to this compound without specific experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models

The development of a predictive QSAR model for this class of compounds would typically involve the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A 4D-QSAR study on a series of pyrazole pyridine (B92270) carboxylic acid derivatives successfully developed a predictive model for their biological activity, highlighting the utility of this approach for pyrazole-containing compounds. researchgate.net

Identification of Key Physico-Chemical Descriptors Influencing Activity

QSAR models can identify the key physico-chemical descriptors that are most influential in determining the biological activity of a compound series. For pyrazole derivatives, several types of descriptors have been shown to be important in various studies.

Table 4: Common Physico-Chemical Descriptors in QSAR Models of Heterocyclic Compounds

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Govern electrostatic interactions, reactivity, and the ability to participate in charge-transfer interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relate to the size and shape of the molecule and its fit within the biological target's binding site. |

| Hydrophobic | LogP, Hydrophobic surface area | Influence cell membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Describe the atomic arrangement and branching of the molecule. |

A QSAR study on pyrazolone (B3327878) derivatives identified the importance of various molecular descriptors in correlating with their antimicrobial activities. ej-chem.org Although the specific influential descriptors for this compound would need to be determined through a dedicated QSAR study, it is likely that a combination of electronic, steric, and hydrophobic parameters would play a significant role in defining its biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (excluding drug development for clinical use)

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a ligand-based pharmacophore model can be developed by analyzing a set of structurally related molecules with known biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

A hypothetical pharmacophore model for this class of compounds, based on insights from related pyrazole-furan structures, would likely include the following key features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. These features are often crucial for anchoring the ligand within the binding site of a target protein through interactions with hydrogen bond donor residues.

Hydrogen Bond Donor (HBD): The N-H group of the pyrazole ring can act as a hydrogen bond donor, providing another key interaction point.

The general steps involved in developing a ligand-based pharmacophore model for derivatives of this compound would include:

Selection of a Training Set: A diverse set of molecules with a common pyrazole-furan scaffold and a range of biological activities (from highly active to inactive) is selected.

Conformational Analysis: For each molecule in the training set, a range of possible low-energy three-dimensional conformations is generated.

Feature Identification: Common chemical features (HBAs, HBDs, hydrophobic regions, etc.) present in the active molecules are identified.

Pharmacophore Generation and Validation: A pharmacophore model is generated by aligning the conformations of the active molecules and identifying the spatial arrangement of features that is common to all of them but absent in the inactive molecules. The model is then validated by its ability to distinguish known active compounds from inactive ones in a database.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to exhibit the desired biological activity. This ligand-based drug design approach allows for the rational design of new derivatives with potentially improved potency and selectivity, guiding synthetic efforts towards more promising chemical spaces. For example, in silico studies on pyrazole-furan and pyrazole-pyrrole carboxamide derivatives have successfully utilized pharmacophore models to design new compounds with potential antifungal activity.

Potential Applications and Future Research Directions

Development of Novel Chemical Probes and Tools

The pyrazole (B372694) scaffold is a key component in the design of fluorescent probes for bioimaging. nih.gov The inherent electronic properties of N-heteroaromatic systems, combined with their synthetic versatility, make them ideal candidates for developing molecules that can detect and visualize biological processes in real-time. nih.govresearchgate.net Pyrazole derivatives have been engineered to exhibit high quantum yields, photostability, and solvatofluorochromism (a change in color in response to the solvent's polarity). nih.gov

Future research could focus on investigating the photophysical properties of Ethyl 3-(furan-3-yl)-1H-pyrazole-4-carboxylate. The combination of the electron-rich furan (B31954) ring and the pyrazole core may give rise to unique fluorescent characteristics. By modifying the substituents on either ring, it could be possible to tune the absorption and emission wavelengths, making it a tailored probe for specific biological targets. Such probes are instrumental in studying cellular structures, detecting ions, or monitoring changes in the cellular environment, such as temperature or hypoxia. nih.gov

Scaffold for Further Synthetic Exploration

The this compound structure is a valuable scaffold for further synthetic exploration in organic chemistry. Pyrazole-4-carboxylate esters are widely recognized as versatile building blocks for constructing more complex, biologically active molecules. sid.iracs.org The pyrazole ring contains multiple reaction sites—the two nitrogen atoms and the carbon atoms of the ring—that can be selectively functionalized.

The presence of the furan ring adds another layer of synthetic utility. Furans can participate in various reactions, including cycloadditions and electrophilic substitutions, allowing for the creation of diverse molecular architectures. bohrium.com The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, opening pathways to a vast library of new compounds. researchgate.net This makes the title compound an attractive starting material for developing novel pharmaceuticals and agrochemicals. acs.org

| Functional Group | Potential Reactions | Resulting Compounds |

| Pyrazole N-H | Alkylation, Acylation, Arylation | N-substituted pyrazole derivatives |

| Furan Ring | Electrophilic Substitution, Cycloaddition | Functionalized furan-pyrazoles, Fused-ring systems |

| Ethyl Ester | Hydrolysis, Amidation, Reduction | Pyrazole-4-carboxylic acids, Pyrazole-4-carboxamides, (Pyrazol-4-yl)methanols |

Role in Agrochemical Research

Both pyrazole and furan moieties are prominent in the development of modern agrochemicals. bohrium.comnih.gov Pyrazole carboxamides, for instance, are a well-established class of fungicides. tandfonline.com Research has shown that pyrazole derivatives containing a furan ring can exhibit significant fungicidal activity. bohrium.comnih.gov

A study on novel pyrazole derivatives incorporating a 5-phenyl-2-furan moiety revealed promising lead compounds with potent activity against various plant-pathogenic fungi, such as Phytophthora infestans. nih.gov Similarly, other nitrofuran-containing pyrazole derivatives have demonstrated good antibacterial and antifungal properties. nih.govpharmatutor.org

These findings strongly suggest that this compound could serve as a precursor for new fungicides or insecticides. Future research would involve synthesizing derivatives, particularly by converting the ethyl ester to various amides, and screening them for activity against a panel of agricultural pests and pathogens. Structure-activity relationship (SAR) studies could then optimize the molecule to enhance potency and spectrum of activity. nih.gov

Exploration in Material Science

The field of material science could also benefit from the exploration of this compound and its derivatives. As previously mentioned, pyrazole-containing compounds can possess interesting fluorescent properties. nih.govresearchgate.net These fluorescent molecules are candidates for the development of organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent whitening agents. researchgate.net

The synthesis of polymers incorporating this heterocyclic scaffold could lead to materials with novel thermal, optical, or electronic properties. The rigid, planar structure of the pyrazole-furan system could be exploited to create materials with enhanced stability or specific conductive properties. Future work could involve polymerization of functionalized derivatives or their use as additives in existing polymer matrices. hbni.ac.in

| Potential Application | Relevant Property | Research Direction |

| Organic Electronics (e.g., OLEDs) | Fluorescence, Charge Transport | Synthesis of derivatives with high quantum yields and investigation of their electroluminescent properties. |

| Chemical Sensors | Selective Binding, Fluorescence Quenching/Enhancement | Functionalization to create receptors for specific analytes (ions, small molecules). |

| Advanced Polymers | Thermal Stability, Photostability | Incorporation into polymer backbones or as pendant groups to modify material properties. |

Advanced Analytical Methodologies for Detection and Quantification

The development of any new chemical entity for commercial or research purposes requires robust analytical methods for its detection and quantification. For this compound, standard analytical techniques would be employed for its characterization. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the key functional groups present, such as the C=O of the ester and the N-H of the pyrazole.

X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction could determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov

For detection and quantification in complex matrices (e.g., environmental samples or biological tissues), methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometric detection (LC-MS) would need to be developed. These methods would be crucial for metabolism studies, environmental fate analysis, and quality control.

Conclusion

Summary of Key Findings and Contributions

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate is a heterocyclic compound with a chemical structure that suggests a range of interesting chemical and biological properties. Based on the extensive literature on related pyrazole (B372694) and furan (B31954) derivatives, this compound is expected to be synthetically accessible through established methodologies. Its structure, combining two important pharmacophores, points towards potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Remaining Academic Questions and Challenges

Significant academic questions remain regarding this specific compound. A detailed experimental investigation into its synthesis and a thorough spectroscopic and structural characterization are necessary to confirm its properties. Furthermore, comprehensive biological screening is required to elucidate its specific activities and potential therapeutic applications. A key challenge will be to determine the structure-activity relationships to optimize its biological profile.

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of compounds like this compound contributes to the broader understanding of the chemical and biological properties of hybrid heterocyclic systems. Research in this area can lead to the discovery of novel scaffolds for drug development and new materials with unique properties. The continued exploration of the vast chemical space occupied by substituted pyrazoles holds significant promise for advancements in both heterocyclic chemistry and chemical biology.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(furan-3-yl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives under reflux conditions to form pyrazole intermediates . Subsequent functionalization at the 3-position with furan-3-yl groups is achieved using coupling agents or nucleophilic substitution. Solvent choice (e.g., N,N-dimethylacetamide) and catalysts (e.g., K₂CO₃) significantly influence reaction efficiency and purity. Post-synthesis, purification via silica gel chromatography or recrystallization ensures >95% purity, confirmed by H/C NMR and LC-MS .

Q. What spectroscopic methods are used to confirm its structural integrity?

- H/C NMR : Key peaks include the ethyl ester group (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and furan protons (δ ~7.5–8.0 ppm). Coupling constants () between pyrazole protons confirm regiochemistry .

- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths and angles, validating the planar pyrazole-furan system .

- LC-MS : Monitors molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Reactions at 80°C in polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side products .

- Catalyst screening : Pd/C or Cu(I)-alkyne catalysts improve cross-coupling efficiency for furan substitution, as seen in triazole-pyrazole hybrid syntheses .

- Workup protocols : Liquid-liquid extraction with ethyl acetate/water mixtures minimizes residual reagents, while flash chromatography (heptane:EtOAc gradients) isolates high-purity products .

Q. How do experimental spectral data compare with computational predictions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts. Discrepancies >0.5 ppm in H NMR often arise from solvent effects or crystal packing, necessitating iterative refinement using software like Gaussian or Mercury . For example, theoretical IR spectra may underestimate C=O stretching frequencies due to hydrogen bonding in the solid state .

Q. What role does this compound play in developing enzyme inhibitors?

this compound derivatives act as Keap1-Nrf2 interaction inhibitors by mimicking endogenous substrates. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., CF₃) at the pyrazole 3-position enhance binding affinity by 10–100×. In vitro assays (IC₅₀ < 1 µM) validate antagonism, supported by molecular docking using AutoDock Vina .

Q. How are structural contradictions resolved in crystallographic data?

- Packing similarity analysis : Mercury software compares unit cell parameters and intermolecular interactions (e.g., π-π stacking) across datasets to identify polymorphs .

- Twinned data refinement : SHELXL handles twinned crystals by partitioning intensity data into distinct domains, improving R-factor convergence (<5%) .

Q. What strategies mitigate toxicity during handling?

- Protective equipment : Gloveboxes and fume hoods prevent inhalation/contact, as the compound’s acute toxicity remains uncharacterized .

- Waste disposal : Incineration at >1000°C ensures decomposition of persistent intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products